Carbobenzyloxy-L-tyrosyl-L-alanine
Description
Structure
2D Structure
Properties
CAS No. |
23018-09-9 |
|---|---|
Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)/t13-,17-/m1/s1 |
InChI Key |
LKRYTYVDKGHSPS-CXAGYDPISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
sequence |
YA |
Origin of Product |
United States |
Methodological Advances in the Synthesis and Derivatization of Z Tyr Ala Oh
Chemical Modifications and Derivative Synthesis of Z-Tyr-ala-OH Scaffolds
Incorporation of Z-Tyr-ala-OH into Complex Peptide Constructs
The incorporation of defined peptide building blocks, such as the N-benzyloxycarbonyl (Z)-protected dipeptide Z-Tyr-ala-OH, into larger peptide sequences is a fundamental aspect of synthetic peptide chemistry. Modern methodologies facilitate the efficient assembly of complex peptides, leveraging both solution-phase and solid-phase synthesis techniques.
Solution-Phase Peptide Synthesis: Classical solution-phase peptide synthesis involves the sequential coupling of protected amino acids or peptide fragments. For Z-Tyr-ala-OH, this would typically involve activating the C-terminal carboxyl group of Z-Tyr-ala-OH using coupling reagents (e.g., carbodiimides like DCC or EDC, often in conjunction with additives like HOBt or Oxyma) and then reacting it with the free N-terminus of another amino acid or peptide. Alternatively, activated esters of Z-Tyr-ala-OH can be prepared and then coupled with an amine component orgsyn.org. Recent advancements in solution-phase synthesis include the use of Lewis acids like TiCl₄ to facilitate peptide bond formation between N-protected amino acids and amino acid methyl esters, yielding dipeptides with high yields and diastereoselectivity researchgate.net. Flow chemistry approaches have also emerged, enabling multi-step assembly of peptides, including dipeptides, by progressing protected amino acids through a series of packed columns containing supported reagents, scavengers, and catalysts, thereby offering a more streamlined and efficient process durham.ac.uk.
Selective Side-Chain Derivatization of the Tyrosine Moiety within Z-Tyr-ala-OH
The tyrosine residue in Z-Tyr-ala-OH possesses a phenolic hydroxyl group on its side chain, which is a reactive site amenable to various selective modifications. These modifications are critical for altering peptide properties, creating conjugates, or developing specific inhibitors.
Reactions Targeting the Phenolic Hydroxyl Group: One prominent method for selective derivatization of tyrosine residues involves reactions with electrophilic reagents. For instance, 1,2,4-triazoline-3,5-diones (TADs) react chemoselectively with the phenolic side chain of tyrosine residues under aqueous conditions to form stable C-N1-linked cyclic peptides, demonstrating good tolerance for other native amino acid side chains researchgate.net. This approach allows for the creation of peptide conjugates or cross-linked structures.
Late-Stage Functionalization via Photoredox Catalysis: Modern synthetic strategies also employ photoredox catalysis for the late-stage functionalization of complex molecules, including peptides. This methodology has been applied to the benzylic C-H bond of tyrosine residues, enabling the introduction of various functional groups. The process is characterized by mild reaction conditions, high chemoselectivity, and tolerance for common protecting groups such as carbamates (including Cbz) and esters researchgate.net. This allows for the modification of tyrosine within Z-Tyr-ala-OH without disrupting the peptide backbone or the Z-protecting group.
Formation of Inhibitor Derivatives: While not strictly derivatization of the tyrosine side chain within Z-Tyr-ala-OH for general conjugation, Z-Tyr-ala-OH has been used as a precursor for synthesizing potent enzyme inhibitors. For example, it can be converted into peptidyl diazomethyl ketones (Z-Tyr-Ala-CHN₂) or fluoromethyl ketones (Z-Tyr-Ala-CH₂F), which act as inactivators for cysteine proteases like cathepsin L researchgate.netdurham.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The synthesis of Z-Tyr(I)-Ala-CHN₂ suggests specific modification, potentially iodination, of the tyrosine side chain to create such inhibitors researchgate.net. These transformations highlight the chemical versatility of the dipeptide scaffold.
Data Table: Synthesis of Peptidyl Diazomethyl Ketones from Dipeptides
The conversion of N-protected dipeptides into their corresponding diazomethyl ketone derivatives is a known synthetic transformation. The following table illustrates the yield for such a conversion involving Z-Tyr-ala-OH.
| Starting Dipeptide | Product (Diazomethyl Ketone) | Yield (%) | Reference |
| Z-Tyr-ala-OH | Z-Tyr-Ala-CHN₂ | 56 | durham.ac.uk |
| Z-Phe-ala-OH | Z-Phe-Ala-CHN₂ | 76 | durham.ac.uk |
| Z-Phe-Arg-OH | Z-Phe-Arg-CHN₂ | 8 | durham.ac.uk |
Compound List:
Z-Tyr-ala-OH (Benzyloxycarbonyl-L-Tyrosyl-L-Alanine)
Z-Tyr-Ala-CHN₂ (Benzyloxycarbonyl-L-Tyrosyl-L-Alanine diazomethyl ketone)
Z-Tyr-Ala-CH₂F (Benzyloxycarbonyl-L-Tyrosyl-L-Alanine fluoromethyl ketone)
Z-Tyr(I)-Ala-CHN₂ (Benzyloxycarbonyl-Iodo-L-Tyrosyl-L-Alanine diazomethyl ketone)
Biochemical Investigations and Mechanistic Elucidation of Z Tyr Ala Oh and Its Derivatives
Investigation of Cellular Signaling Pathway Modulation by Tyr-Ala Containing Peptides
Tyr-Ala containing peptides have demonstrated the capacity to influence critical intracellular signaling cascades, impacting cellular functions related to metabolism, stress response, and survival.
Impact on Intracellular Signaling Cascades (e.g., PI3K/Akt Pathway) in Cellular Models
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, metabolism, and proliferation. Studies have indicated that Tyr-Ala peptides can modulate this pathway. Research investigating the Tyr-Ala (YA) peptide has shown its ability to regulate the PI3K/Akt signaling pathway, which is associated with glycometabolism nih.govresearchgate.netmdpi.comresearchgate.net. Specifically, in hyperglycemic conditions, YA has been observed to restore PI3K-p85 protein levels and influence the phosphorylation status of Akt at key sites (Ser 473 and Thr 308) researchgate.netmdpi.comresearchgate.net. This modulation of the PI3K/Akt pathway by Tyr-Ala peptides suggests a role in cellular metabolic regulation and protection against stress-induced dysfunction.
Table 1: Impact of Tyr-Ala Peptides on PI3K/Akt Signaling in Cellular Models
| Peptide | Cellular Model | Pathway Component Affected | Observed Effect | Reference |
| Tyr-Ala (YA) | INS-1 cells (under hyperglycemic conditions) | PI3K-p85 protein levels | Restored to control levels | researchgate.netmdpi.comresearchgate.net |
| Tyr-Ala (YA) | INS-1 cells (under hyperglycemic conditions) | p-Akt (Ser 473) | Influenced/Regulated | researchgate.netmdpi.comresearchgate.net |
| Tyr-Ala (YA) | INS-1 cells (under hyperglycemic conditions) | p-Akt (Thr 308) | Influenced/Regulated | researchgate.netmdpi.comresearchgate.net |
Regulation of Inflammatory, Apoptotic, Ferroptotic, and Pyroptotic Processes in Cellular and Animal Models
Tyr-Ala containing peptides have shown significant effects in modulating complex cell death pathways, including inflammation, apoptosis, ferroptosis, and pyroptosis, particularly in the context of liver injury models. The Tyr-Ala (YA) peptide, for instance, has been demonstrated to prevent acute liver failure induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN) by suppressing these detrimental processes mdpi.comresearchgate.netnih.gov. Mechanistically, YA has been shown to reduce the activation of mitogen-activated protein kinases (MAPKs) and NF-κB, key mediators of inflammatory responses mdpi.comresearchgate.net. Furthermore, YA exerts anti-apoptotic effects by modulating the Bax/Bcl2 ratio, reducing caspase-3 cleavage, and inhibiting cytochrome c translocation nih.gov. Its role in mitigating ferroptosis and pyroptosis involves decreasing the upregulation of GSDMD and caspase-1 activation mdpi.comnih.govnih.govwjgnet.com. These findings highlight the peptide's broad impact on cellular stress and death pathways.
Table 2: Regulation of Cell Death Pathways by Tyr-Ala (YA) Peptide
| Process Regulated | Mechanism/Mediator Affected | Observed Effect | Model System | Reference |
| Inflammation | MAPK activation (ERK, JNK) | Decreased | LPS/D-GalN-induced ALF mice | mdpi.com |
| Inflammation | NF-κB activation | Decreased | LPS/D-GalN-induced ALF mice | mdpi.comresearchgate.net |
| Inflammation | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Reduced secretion/mRNA expression | LPS/D-GalN-induced ALF mice | mdpi.comnih.govnih.govwjgnet.com |
| Apoptosis | Bax/Bcl2 ratio | Decreased | LPS/D-GalN-induced ALF mice | nih.gov |
| Apoptosis | Caspase-3 cleavage | Decreased | LPS/D-GalN-induced ALF mice | nih.gov |
| Apoptosis | Cytochrome c translocation | Inhibited | LPS/D-GalN-induced ALF mice | nih.gov |
| Ferroptosis | Ferroptosis markers | Restored/Decreased | LPS/D-GalN-induced ALF mice | mdpi.com |
| Pyroptosis | GSDMD upregulation | Decreased | LPS/D-GalN-induced ALF mice | nih.govnih.govwjgnet.com |
| Pyroptosis | Caspase-1 activation | Decreased | LPS/D-GalN-induced ALF mice | nih.govnih.govwjgnet.com |
Studies on Biological Activity in Non-Human In Vivo Models (Mechanistic Focus)
The therapeutic potential of Tyr-Ala containing peptides has been further investigated in vivo, focusing on their mechanistic actions in disease models.
Hepatoprotective Mechanisms and Anti-Inflammatory Effects in Acute Liver Injury Models
In models of acute liver injury, particularly those induced by LPS/D-GalN, the Tyr-Ala (YA) peptide has demonstrated significant hepatoprotective and anti-inflammatory effects. Pre-administration of YA has been shown to substantially reduce liver damage factors, with a higher efficacy observed at a dose of 50 mg/kg compared to 10 mg/kg mdpi.comresearchgate.netnih.gov. Mechanistically, YA mitigates liver injury by suppressing inflammatory pathways, including reducing the activation of NF-κB and MAPKs (ERK, JNK, p38) and consequently lowering the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α mdpi.comresearchgate.netnih.gov. The peptide also exhibits anti-apoptotic activity by modulating key proteins involved in the apoptotic cascade nih.gov. Furthermore, YA has been observed to restore ferroptotic and pyroptotic signals, indicating a broad protective action against multiple forms of cell death contributing to liver failure mdpi.comnih.govwjgnet.com.
Table 3: Hepatoprotective and Anti-Inflammatory Mechanisms of Tyr-Ala (YA) Peptide in Acute Liver Injury Models
| Effect | Mechanism | Key Mediators/Pathways | Observed Outcome | Model | Reference |
| Hepatoprotective | Suppression of cell death | Inflammation, Apoptosis, Ferroptosis, Pyroptosis | Reduced liver damage | LPS/D-GalN-induced ALF mice | mdpi.comresearchgate.netnih.gov |
| Anti-inflammatory | Inhibition of signaling pathways | NF-κB, MAPK (ERK, JNK, p38) | Reduced cytokine production | LPS/D-GalN-induced ALF mice | mdpi.comresearchgate.netnih.gov |
| Anti-apoptotic | Modulation of apoptotic proteins | Bax, Bcl-2, Caspase-3, Cytochrome c | Reduced apoptosis | LPS/D-GalN-induced ALF mice | nih.gov |
| Anti-ferroptotic/pyroptotic | Regulation of cell death markers | GSDMD, Caspase-1 | Reduced ferroptosis/pyroptosis | LPS/D-GalN-induced ALF mice | mdpi.comnih.govnih.govwjgnet.com |
Impact on Metabolic Parameters and Oxidative Stress in Type 2 Diabetes Animal Models
In the context of type 2 diabetes (T2DM), Tyr-Ala (YA) peptides have shown promise in alleviating hyperglycemia-related oxidative stress. Studies indicate that YA can protect pancreatic islets from oxidative damage induced by high glucose or H2O2 nih.govresearchgate.netmdpi.comnih.gov. Mechanistically, YA has been shown to regulate the PI3K/Akt signaling pathway, which is crucial for glycometabolism and insulin (B600854) secretion nih.govresearchgate.netmdpi.comresearchgate.net. In T2DM animal models, YA administration has led to improvements in metabolic parameters, including reduced fasting blood glucose, HbA1c, total cholesterol (TC), and triglyceride (TG) levels nih.govresearchgate.netnih.gov. Furthermore, YA enhanced the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while reducing markers of oxidative stress like malondialdehyde (MDA) nih.govresearchgate.netnih.govnih.gov. These effects collectively suggest that Tyr-Ala peptides can help mitigate the metabolic dysregulation and oxidative damage characteristic of T2DM.
Table 4: Metabolic and Oxidative Stress Modulation by Tyr-Ala (YA) Peptide in Type 2 Diabetes Models
| Parameter Measured | Observed Effect of YA | Key Antioxidant Enzymes/Markers Affected | Model System | Reference |
| Fasting Blood Glucose | Reduced | N/A | T2DM mice | nih.govresearchgate.netnih.gov |
| HbA1c | Reduced | N/A | T2DM mice | nih.govresearchgate.netnih.gov |
| Total Cholesterol (TC) | Reduced | N/A | T2DM mice | nih.govresearchgate.netnih.gov |
| Triglyceride (TG) | Reduced | N/A | T2DM mice | nih.govresearchgate.netnih.gov |
| Malondialdehyde (MDA) | Reduced | N/A | T2DM mice, INS-1 cells | nih.govresearchgate.netnih.govnih.gov |
| Superoxide Dismutase (SOD) activity | Enhanced | N/A | T2DM mice, INS-1 cells | nih.govresearchgate.netnih.govnih.gov |
| Glutathione (GSH) activity | Enhanced | N/A | T2DM mice | nih.govresearchgate.netnih.gov |
| Reactive Oxygen Species (ROS) | Reduced | N/A | INS-1 cells | nih.govresearchgate.netnih.gov |
Advanced Analytical Methodologies for Z Tyr Ala Oh Research
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity for separation and quantification. nih.govmtoz-biolabs.com When coupled with mass spectrometry, it provides a powerful platform for detailed molecular analysis.
The development of a robust HPLC method is critical for assessing the purity of Z-Tyr-ala-OH and monitoring its synthesis or subsequent reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis, separating molecules based on differences in hydrophobicity. mtoz-biolabs.comharvardapparatus.com
Method Development: A typical RP-HPLC method for Z-Tyr-ala-OH involves a C18 stationary phase, which provides a hydrophobic surface for interaction. nih.gov The mobile phase generally consists of a binary system: an aqueous component (Solvent A), often water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), and an organic component (Solvent B), typically acetonitrile with 0.1% TFA. nih.govnih.gov TFA is used to improve peak shape and resolution by forming ion pairs with the peptide.
Optimization: Optimization of the separation is achieved by adjusting the gradient elution profile—the rate at which the concentration of Solvent B increases over time. nih.gov A shallow gradient allows for the effective separation of Z-Tyr-ala-OH from closely related impurities, such as starting materials (Z-Tyr-OH, L-alanine) or byproducts from synthesis. Other parameters to optimize include the column temperature, which can affect retention time and peak shape, and the flow rate. mtoz-biolabs.com Detection is commonly performed using a UV detector, typically at wavelengths of 210-220 nm where the peptide bond absorbs, or at 275-280 nm due to the aromatic tyrosine residue. nih.gov
Table 1: Example of an Optimized RP-HPLC Method for Z-Tyr-ala-OH Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 15% to 80% B over 6 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity and assessing the purity of peptides and their derivatives. wikipedia.org When interfaced with HPLC (LC-MS), it allows for the mass analysis of each separated component. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, generating intact molecular ions with minimal fragmentation. nih.gov
Structural Confirmation: The primary application of MS is the confirmation of the molecular weight of Z-Tyr-ala-OH. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision and compared against the experimentally observed mass-to-charge ratio (m/z).
For definitive structural elucidation, tandem mass spectrometry (MS/MS) is employed. osu.edu In an MS/MS experiment, the [M+H]⁺ ion of Z-Tyr-ala-OH is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov This process cleaves the peptide backbone at the amide bonds, generating a predictable series of fragment ions known as b- and y-ions. The detection of these specific fragment ions confirms the amino acid sequence. Additional fragmentation can occur at the benzyloxycarbonyl (Z) group and the tyrosine side chain.
Purity Analysis: LC-MS is highly effective for purity analysis, as it can detect and identify impurities even if they co-elute with the main peak in the UV chromatogram. By extracting ion chromatograms for the expected masses of potential impurities (e.g., unreacted starting materials, deletion sequences, or derivatives with modified side chains), a highly sensitive and specific purity assessment can be achieved. nih.gov
Table 2: Predicted m/z Values for ESI-MS and MS/MS Analysis of Z-Tyr-ala-OH
| Ion Species | Description | Predicted Monoisotopic m/z [M+H]⁺ |
| [M+H]⁺ | Protonated Parent Molecule | 401.1652 |
| [M+Na]⁺ | Sodiated Adduct | 423.1472 |
| y₁ | Ala-OH fragment | 90.0549 |
| b₁ | Z-Tyr fragment | 312.1230 |
| [Z-Tyr-ala-OH - H₂O + H]⁺ | Loss of water from parent ion | 383.1547 |
| [Z-Tyr-ala-OH - C₇H₇ (benzyl) + H]⁺ | Loss of benzyl (B1604629) group from parent ion | 310.0975 |
Spectroscopic Approaches in Conformational and Interaction Studies
Spectroscopic techniques provide powerful, non-invasive means to study the three-dimensional structure of Z-Tyr-ala-OH and its interactions with other molecules, such as enzymes, in solution. These methods can reveal information about complex formation, ligand binding, and associated conformational changes. springernature.comnih.gov
The intrinsic chromophore and fluorophore of the tyrosine residue within Z-Tyr-ala-OH can be used as a natural spectroscopic probe to monitor binding events. nih.gov
UV-Visible (UV-Vis) Difference Spectroscopy: This technique can detect subtle changes in the local microenvironment of the tyrosine chromophore upon binding to an enzyme. nih.govste-mart.com When Z-Tyr-ala-OH binds to an enzyme's active site, the polarity and nature of the surrounding amino acid residues can alter the absorption spectrum of the tyrosine side chain. researchgate.net By subtracting the spectrum of the free components from the spectrum of the complex, a difference spectrum is generated. The appearance of peaks in this difference spectrum is a direct indication of an interaction and can be used to quantify binding affinity (Kd). nih.gov
Fluorescence Spectroscopy: Tyrosine is a fluorescent amino acid, although its quantum yield is lower than that of tryptophan. unito.it The fluorescence emission of the tyrosine residue in Z-Tyr-ala-OH is highly sensitive to its environment. Upon binding to an enzyme, changes in the emission maximum (wavelength shift) and intensity (quenching or enhancement) can occur. nih.gov For instance, if the binding pocket is more hydrophobic than the aqueous solvent, a blue shift (to a shorter wavelength) in the emission maximum may be observed. unito.it Fluorescence quenching, a decrease in intensity, often occurs upon complex formation and can be analyzed to determine binding constants and stoichiometry. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary and tertiary structure of proteins and peptides. nih.gov The far-UV region (180-240 nm) provides information on the peptide backbone conformation, while the near-UV region (260-350 nm) is sensitive to the environment of aromatic side chains like tyrosine. nih.govyoutube.com Upon binding of Z-Tyr-ala-OH to an enzyme, changes in the enzyme's secondary structure can be monitored in the far-UV CD spectrum. youtube.com Concurrently, changes in the near-UV CD signal can indicate alterations in the tertiary structure and the direct involvement of the tyrosine residue in the binding interaction. nih.gov These spectral changes are proportional to the amount of complex formed and can be used to study binding thermodynamics. nih.gov
Table 3: Application of Spectroscopic Techniques to Study Enzyme-Z-Tyr-ala-OH Interactions
| Spectroscopic Technique | Probe | Information Obtained |
| UV-Vis Difference Spectroscopy | Tyrosine aromatic side-chain (chromophore) | Detects changes in the local microenvironment upon binding; allows for the determination of binding affinity (Kd). |
| Fluorescence Spectroscopy | Tyrosine aromatic side-chain (fluorophore) | Monitors changes in polarity and accessibility of the binding site; provides binding constants and stoichiometry. |
| Circular Dichroism (CD) | Peptide backbone and Tyrosine side-chain | Assesses conformational changes in both the enzyme (secondary/tertiary structure) and the ligand upon complex formation. |
Future Directions in Z Tyr Ala Oh Academic Research
Exploration of Novel, More Efficient Synthetic Routes and Protecting Group Strategies for Z-Tyr-ala-OH Analogues
Advancements in peptide synthesis continue to drive the development of more efficient and selective methods for producing dipeptides and their analogues. For Z-Tyr-ala-OH, future research will likely focus on optimizing existing synthetic protocols and exploring novel strategies to enhance yield, purity, and scalability. This includes investigating alternative protecting group chemistries for the tyrosine side chain, which can be prone to side reactions, and exploring new coupling reagents that minimize epimerization and racemization. Furthermore, the development of solid-phase enzymatic peptide synthesis (SPEPS) offers a greener alternative, as demonstrated by the successful synthesis of an antioxidant tyrosine-alanine dipeptide using recombinant carboxypeptidase Y researchgate.net222.198.130. Future work could adapt and optimize SPEPS for the synthesis of Z-Tyr-ala-OH and its diverse analogues, potentially reducing the use of hazardous reagents and improving atom economy. Research into polymer-assisted solution-phase (PASP) synthesis also offers a pathway to parallel synthesis of peptide libraries, which could be applied to generate a range of Z-Tyr-ala-OH analogues with varied properties researchgate.net.
Development of Advanced Biochemical Probes and Highly Selective Enzyme Modulators Derived from Z-Tyr-ala-OH
Z-Tyr-ala-OH and its derivatives hold potential as sophisticated tools in biochemical research, particularly as enzyme modulators and probes. Future directions include the design of highly selective inhibitors or activators targeting specific enzymes, especially cysteine proteases like cathepsins, which have been shown to interact with Z-Tyr-ala-OH derivatives such as Z-Tyr-Ala-CH₂F and Z-Tyr-Ala-CHN₂ researchgate.netresearchgate.net. Research could focus on synthesizing analogues with tailored modifications, such as incorporating fluorescent tags or affinity labels, to create advanced biochemical probes. These probes could be utilized to track enzyme activity in situ, identify enzyme localization within cellular compartments, or elucidate enzyme-substrate interactions. The development of such probes requires a deep understanding of structure-activity relationships (SAR) and enzyme binding pockets, potentially guided by computational modeling acs.org. The ability to create specific inactivators for cathepsin L, such as fluoromethyl ketone or diazomethyl ketone derivatives of Z-Tyr-Ala-OH, highlights the scaffold's utility for developing targeted modulators researchgate.net.
Elucidation of Broader Biological Roles and Mechanistic Complexity of Z-Tyr-ala-OH in Diverse Model Systems
While specific biological roles of Z-Tyr-ala-OH are still being uncovered, research on related dipeptides suggests significant potential. The dipeptide Tyr-Ala (TA) itself has been shown to prolong lifespan and enhance healthspan in Caenorhabditis elegans, exhibiting superior stress resistance compared to its constituent amino acids researchgate.net. This suggests that Z-Tyr-ala-OH, as a protected form, could also possess or modulate such biological activities. Future research should aim to elucidate the broader biological roles and mechanistic complexity of Z-Tyr-ala-OH in various model systems. This could involve investigating its impact on cellular signaling pathways, its potential as a signaling molecule, or its role in modulating metabolic processes. Studies could explore its effects in mammalian cell cultures or animal models to understand its pharmacokinetic properties and potential therapeutic applications, particularly in areas related to aging, stress resistance, or specific disease pathways where tyrosine-containing peptides have shown activity researchgate.net. Understanding the precise mechanisms by which Z-Tyr-ala-OH interacts with biological targets will be crucial for its future development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
